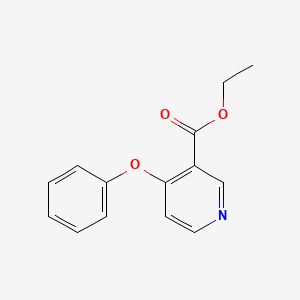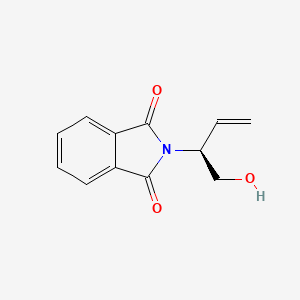
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione is a chemical compound with the molecular formula C9H7NO3. It is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its phthalimide core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione can be synthesized through the reaction of phthalimide with formaldehyde. The process involves the following steps:
Reactants: Phthalimide and formaldehyde.
Reaction Conditions: The reaction is typically carried out in an aqueous medium with a formaldehyde concentration of around 12%.
Procedure: The mixture is heated to 98-102°C and allowed to reflux for approximately 2.5 hours.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through crystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of the phthalimide core.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione involves its interaction with various molecular targets. The phthalimide core can undergo cyclization reactions, forming stable intermediates that interact with biological molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: The parent compound, used in the synthesis of various derivatives.
N-(Hydroxymethyl)phthalimide: A closely related compound with similar applications.
N-Acyloxymethyl-phthalimides: These compounds release formaldehyde and have applications in medicinal chemistry.
Uniqueness
(S)-2-(1-hydroxybut-3-en-2-yl)isoindoline-1,3-dione is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis and a valuable intermediate in pharmaceutical research.
Eigenschaften
CAS-Nummer |
174810-05-0 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-[(2S)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m0/s1 |
InChI-Schlüssel |
XWARCKJYBAUGMZ-QMMMGPOBSA-N |
Isomerische SMILES |
C=C[C@@H](CO)N1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
C=CC(CO)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


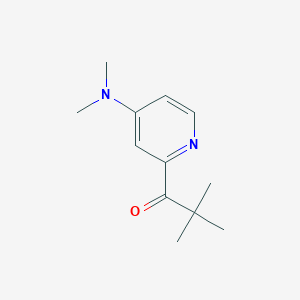
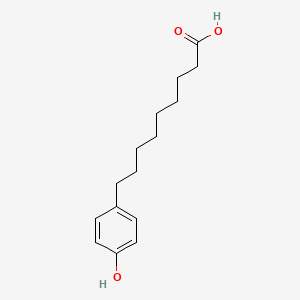

![4-[(Cyclopentylmethyl)amino]benzene-1-sulfonamide](/img/structure/B8662118.png)
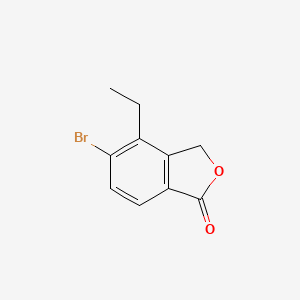
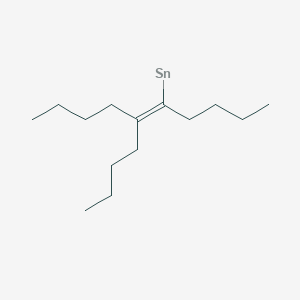
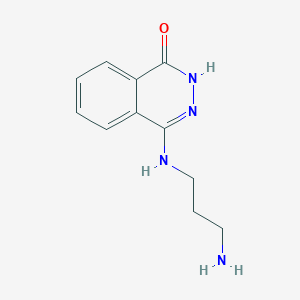
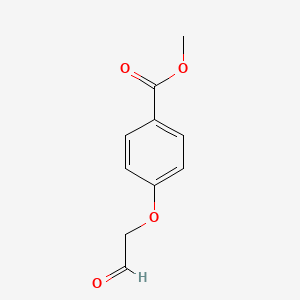
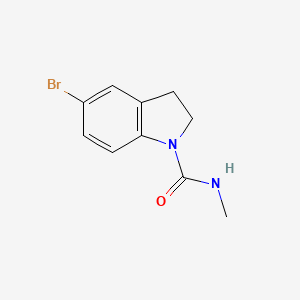
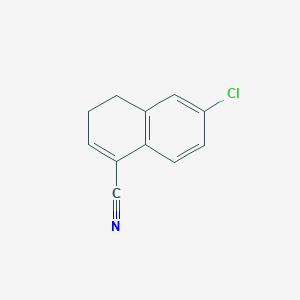
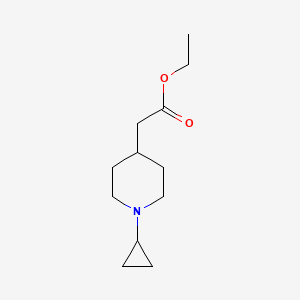
![Diethyl {[(2,4-dimethoxyphenyl)methyl]amino}propanedioate](/img/structure/B8662159.png)
![4-Amino-5-(4-chlorobenzoyl)-2-[(4-methoxyphenyl)amino]thiophene-3-carboxamide](/img/structure/B8662164.png)
